molecular formula C8H5ClF2O2S B1386251 (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride CAS No. 1158108-22-5

(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride

Cat. No.: B1386251
CAS No.: 1158108-22-5
M. Wt: 238.64 g/mol
InChI Key: UELHFMOMIZBDTC-ONEGZZNKSA-N
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Description

(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride is an organic compound characterized by the presence of a difluorophenyl group attached to an ethene sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenyl ethene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Addition Reactions: The ethene moiety can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • 1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride is unique due to its specific structural features, such as the presence of both difluorophenyl and sulfonyl chloride groups. These features confer distinct reactivity and potential applications compared to other similar compounds. The compound’s ability to undergo a variety of chemical reactions and its potential use in diverse scientific fields highlight its significance.

Properties

IUPAC Name

(E)-2-(3,4-difluorophenyl)ethenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2S/c9-14(12,13)4-3-6-1-2-7(10)8(11)5-6/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELHFMOMIZBDTC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CS(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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